beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-

Description

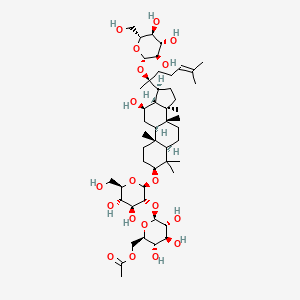

The compound beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- is a dammarane-type triterpenoid saponin characterized by:

- A dammarane skeleton (C30 backbone) with hydroxyl groups at positions 3β and 12β.

- A beta-D-glucopyranosyloxy substitution at position 20.

- A 2-O-(6-O-acetyl-beta-D-glucopyranosyl) group at position 3, introducing an acetylated sugar moiety.

- A double bond at position 24-23.

Its structural complexity arises from the acetyl group at the 6-O position of the glucopyranosyl unit, which distinguishes it from related glycosides. This modification impacts solubility, stability, and receptor interactions, as seen in analogous compounds .

Properties

CAS No. |

102805-32-3 |

|---|---|

Molecular Formula |

C50H84O19 |

Molecular Weight |

989.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C50H84O19/c1-23(2)11-10-15-50(9,69-44-41(62)37(58)34(55)27(20-51)64-44)25-12-17-49(8)33(25)26(54)19-31-47(6)16-14-32(46(4,5)30(47)13-18-48(31,49)7)67-45-42(39(60)35(56)28(21-52)65-45)68-43-40(61)38(59)36(57)29(66-43)22-63-24(3)53/h11,25-45,51-52,54-62H,10,12-22H2,1-9H3/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43-,44-,45-,47-,48+,49+,50-/m0/s1 |

InChI Key |

LBEQBAUYSPUYAY-ZQQZZLNPSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection and Pretreatment

The compound is primarily isolated from Panax pseudoginseng (Vietnamese ginseng) and related species in the Araliaceae family. Roots are the most common source due to their high saponin content. Fresh or dried roots are powdered to increase surface area for solvent penetration. Prior to extraction, plant material is defatted using non-polar solvents like n-hexane to remove lipids and pigments.

Solvent Extraction and Partitioning

Methanol or ethanol (60–80%) is used for initial extraction via sonication or reflux. For example:

-

Methanol extraction : 3.8 kg of powdered roots sonicated in 15 L methanol at room temperature for 4 hours, yielding 212 g crude extract.

-

Ethanol-water systems : Optimized at 40% ethanol with a 1:25 solid-liquid ratio for 56 hours, achieving 12.3% saponin yield.

The extract is partitioned sequentially with n-hexane, ethyl acetate, and water. The aqueous phase is further purified using Diaion HP-20 resin, eluting with methanol-water gradients (25% → 100% MeOH).

Chromatographic Purification

Final isolation employs multi-step chromatography:

-

Silica gel column : Eluted with CH₂Cl₂-MeOH (20:1 → 1:1) to separate saponin-rich fractions.

-

HPLC purification : Using a YMC column with 82% MeOH-H₂O at 3 mL/min flow rate.

-

Reverse-phase C18 columns : For desalting and removing residual sugars.

Key challenges include resolving structurally similar saponins (e.g., ginsenosides Rc1, Rd, and Rb2). A representative purification scheme is summarized below:

| Step | Method | Conditions | Target Fraction |

|---|---|---|---|

| 1 | Solvent extraction | 80% MeOH, 4h sonication | Crude saponins |

| 2 | Liquid-liquid partitioning | n-hexane/EtOAc/H₂O | Aqueous phase |

| 3 | Diaion HP-20 column | 25–100% MeOH gradient | Saponin-enriched fraction |

| 4 | Silica gel column | CH₂Cl₂-MeOH (20:1 → 1:1) | Subfractions |

| 5 | Preparative HPLC | YMC column, 82% MeOH | Pure compound |

Chemical Synthesis Strategies

Aglycone Preparation

The dammarane core ((3β,12β)-20,24-diene-3,12-diol) is synthesized via:

Glycosylation Reactions

Sequential glycosylation at C-3 and C-20 positions employs protected glucopyranosyl donors:

-

C-3 glycosylation :

-

C-20 glycosylation :

Critical parameters:

Acetylation at 6-O Position

Selective acetylation of the distal glucopyranose is achieved using:

Deprotection of benzyl groups via hydrogenolysis (Pd/C, H₂) yields the final compound.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC-ELSD : YMC-Pack ODS-AQ column, 82% MeOH isocratic, tR=8.42 min.

-

HPTLC : Silica gel 60 F₂₅₄, CHCl₃-MeOH-H₂O (65:35:10), Rf=0.32.

Challenges and Optimization

-

Regioselectivity in glycosylation : Competing reactions at C-2/C-6 hydroxyls are mitigated using bulky protecting groups (e.g., tert-butyldimethylsilyl).

-

Acid sensitivity : The dammarane core degrades under strong acidic conditions; neutral pH is maintained during extraction.

-

Scalability : Semi-synthesis from ginsenoside Rb2 reduces steps but requires costly enzymes.

Recent advances include microwave-assisted extraction (MAE) reducing time from 56h → 22min and flow chemistry for continuous glycosylation .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that beta-D-glucopyranoside derivatives exhibit significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and colitis.

Case Study : A study demonstrated that a related glucopyranoside compound reduced inflammation in murine models of arthritis by downregulating TNF-alpha and IL-6 levels, suggesting similar potential for beta-D-glucopyranoside .

Antioxidant Activity

The antioxidant properties of beta-D-glucopyranoside have been documented in various studies. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress, which is linked to numerous chronic diseases.

Research Findings : In vitro assays showed that beta-D-glucopyranoside scavenges free radicals effectively, leading to a decrease in oxidative stress markers in cellular models .

Anticancer Potential

Beta-D-glucopyranoside has shown promise in cancer research, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Case Study : In a recent investigation, treatment with beta-D-glucopyranoside led to significant inhibition of growth in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound binds to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ginsenoside Rc

- Structure: Substitutions at 3β (beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranoside), 12β (hydroxyl), and 20 (alpha-L-arabinofuranosyl-(1→6)-beta-D-glucopyranoside) .

- Key Differences: The target compound has a 2-O-(6-O-acetyl-beta-D-glucopyranosyl) group at position 3 instead of a disaccharide. Position 20 features a beta-D-glucopyranosyloxy group rather than an arabinofuranosyl-glucopyranoside.

2.1.2. Octyl Beta-D-Glucopyranoside

- Structure: A synthetic detergent with an octyl chain attached to the glucopyranosyl unit .

- Key Differences :

- The target compound’s acetyl group is smaller and less hydrophobic than octyl, leading to weaker micelle-forming capacity.

- Implications :

2.1.3. Platyphylloside

- Structure: Contains a 6-O-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside group .

- Key Differences :

- The target compound’s 6-O-acetyl group introduces steric hindrance and polarity absent in Platyphylloside.

- Implications: The acetyl group may reduce binding affinity to cytochrome P450 enzymes compared to Platyphylloside’s deoxy-mannose .

Functional Comparisons

2.2.1. PDE-5 Inhibition

- Target Compound: Likely inhibits PDE-5 via interactions with catalytic residues (Tyr612, His613, Asp764) due to its glucopyranosyl backbone, similar to beta-D-glucopyranoside derivatives in Mirabilis jalapa .

- Methyl-1,9-Benzyl-2,6-Dichloro-9H-Purine: A non-glycosidic PDE-5 inhibitor with higher affinity but poorer pharmacokinetics due to lack of sugar-mediated solubility .

- Implications: The acetyl group may stabilize the compound in vivo, prolonging its inhibitory effect compared to non-acetylated analogs .

2.2.2. Bitter Taste Receptor (hTAS2R16) Binding

- Target Compound: The glucopyranosyl core may bind hTAS2R16, but the acetyl group could sterically hinder interactions with residues critical for bitterness perception (e.g., Asn89, Trp88) .

- Quercetin 3-O-Beta-D-Glucopyranoside: Lacks acetylation and exhibits stronger bitter taste due to unhindered receptor binding .

2.2.3. Anti-Adipogenic Activity

- Target Compound: The acetyl group may enhance anti-adipogenic effects by increasing bioavailability, as seen in acetylated flavonoids like kaempferol 3-O-(6″-trans-coumarin)-beta-D-glucopyranoside .

- Non-Acetylated Analogues: Less stable in metabolic environments, reducing efficacy .

Physicochemical Properties

Biological Activity

Beta-D-Glucopyranoside, specifically the compound identified as (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-, is a complex glycoside derived from natural sources such as ginseng. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to summarize the current understanding of the biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C48H80O18

- Molecular Weight : 945.14 g/mol

- CAS Number : 1268459-68-2

1. Antioxidant Activity

Research indicates that beta-D-glucopyranosides exhibit significant antioxidant properties. They can neutralize free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that derivatives of beta-D-glucopyranosides can enhance the antioxidant capacity in various biological systems .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Properties

Beta-D-glucopyranosides have been studied for their anticancer potential. They induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, a study highlighted that specific derivatives could significantly reduce tumor size in xenograft models of breast cancer .

Case Study 1: Antioxidant Efficacy

A study conducted on various beta-D-glucopyranosides demonstrated their ability to scavenge DPPH radicals effectively. The results indicated a dose-dependent relationship where higher concentrations of the compound led to increased radical scavenging activity, confirming its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of beta-D-glucopyranoside resulted in a marked reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. How can the structural complexity of this compound be systematically characterized?

The compound’s structural elucidation requires a combination of NMR spectroscopy (1D and 2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key challenges include resolving stereochemistry at multiple centers (e.g., 3β,12β configurations) and distinguishing glycosidic linkages (e.g., 2-O-(6-O-acetyl) vs. non-acetylated glucopyranosyl groups). For example, the InChI code provided in offers a stereochemical roadmap, while tandem MS/MS can confirm fragmentation patterns of acetylated sugar moieties .

Q. What synthetic strategies are employed to prepare this dammarane-type glycoside?

Synthesis typically involves:

- Glycosylation: Regioselective acetylation at the 6-O position using DMAP-catalyzed reactions, where counterion effects (e.g., acetate) influence selectivity .

- Protection/Deprotection: Benzyl or tert-butyldimethylsilyl groups protect hydroxyl groups during stepwise glycosidic bond formation, as seen in similar ginsenoside syntheses .

- Purification: Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) resolves closely related isomers .

Q. What are the primary biological activities associated with this compound?

As a dammarane derivative, it shares pharmacological properties with ginsenosides (e.g., Rb1, Rd), including anti-inflammatory, neuroprotective, and anticancer activities. Mechanistic studies often involve:

Q. What analytical challenges arise during quantification in biological matrices?

Challenges include low natural abundance, matrix interference, and isomer discrimination. Solutions involve:

- LC-MS/MS: Multiple reaction monitoring (MRM) targeting specific transitions (e.g., m/z 946.55 → 784.4 for the molecular ion [M-H]⁻).

- Isotope dilution: Stable isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How do glycosylation patterns (e.g., 6-O-acetyl vs. non-acetylated) influence pharmacological activity?

Acetylation at the 6-O position enhances lipophilicity, affecting membrane permeability and metabolic stability. Comparative studies using acetylated vs. deacetylated analogs in cancer cell lines (e.g., HepG2) reveal differences in apoptosis induction via caspase-3/7 activation. Computational docking (e.g., AutoDock Vina) predicts altered binding affinities to targets like PKC-δ .

Q. What computational tools are used to predict reaction pathways for regioselective modifications?

Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model transition states during acetylation. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, while machine learning (e.g., ICReDD’s platforms) optimizes experimental conditions by correlating steric/electronic parameters with yields .

Q. How can contradictory data in pharmacological studies be resolved?

Discrepancies often stem from variations in glycosylation or extraction methods. Meta-analyses using standardized bioactivity datasets (e.g., ChEMBL) and molecular dynamics simulations (e.g., GROMACS) clarify structure-activity relationships. For example, conflicting reports on cytotoxicity may arise from differential expression of β-glucosidases in cell lines, which hydrolyze glycosides into active aglycones .

Q. What methodologies elucidate interactions between this compound and membrane transporters?

- Surface plasmon resonance (SPR): Measures real-time binding to transporters like P-glycoprotein.

- Fluorescent probes: Competitive assays using rhodamine-123 in Caco-2 cells quantify efflux inhibition.

- Molecular dynamics: Simulates lipid bilayer penetration and transporter docking .

Q. How can synthetic scalability be improved without compromising regioselectivity?

- Flow chemistry: Continuous reactors enhance mixing and thermal control during glycosylation.

- Enzyme-mediated catalysis: Lipases or glycosyltransferases (e.g., Bacillus subtilis levansucrase) achieve regiospecific modifications under mild conditions.

- Process analytical technology (PAT): In-line FTIR monitors reaction progress to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.